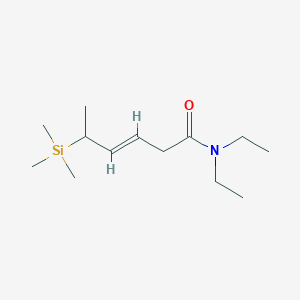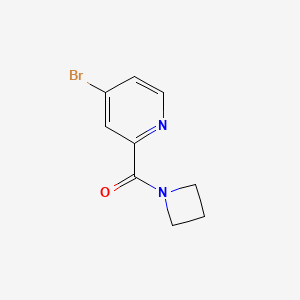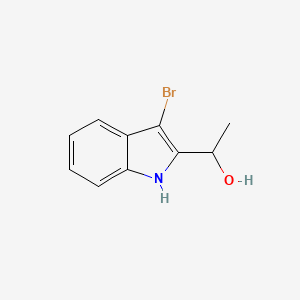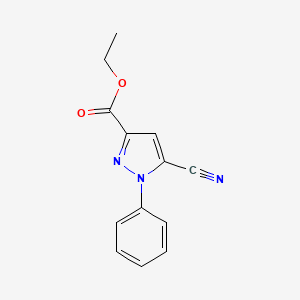
2-Amino-4-(6-oxo-3,6-dihydro-9h-purin-9-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid is a compound of significant interest in various scientific fields. It is a derivative of purine, a heterocyclic aromatic organic compound, and is structurally related to nucleotides, which are the building blocks of DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable purine derivative with an amino acid precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical marker.
Medicine: Research is ongoing into its potential therapeutic uses, including its role in drug development.
Industry: It is utilized in the production of various biochemical products and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific context of its use, such as in therapeutic applications or biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A purine derivative that is a fundamental component of nucleotides.
Guanine: Another purine derivative found in DNA and RNA.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Uniqueness
2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid is unique due to its specific structure, which combines features of both amino acids and purine derivatives. This dual nature allows it to participate in a wide range of biochemical reactions and makes it a valuable compound in various research fields.
Propriétés
Numéro CAS |
25643-89-4 |
|---|---|
Formule moléculaire |
C9H11N5O3 |
Poids moléculaire |
237.22 g/mol |
Nom IUPAC |
2-amino-4-(6-oxo-1H-purin-9-yl)butanoic acid |
InChI |
InChI=1S/C9H11N5O3/c10-5(9(16)17)1-2-14-4-13-6-7(14)11-3-12-8(6)15/h3-5H,1-2,10H2,(H,16,17)(H,11,12,15) |
Clé InChI |
OIEDYRFFLGFJSY-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine](/img/structure/B11869819.png)








![Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11869888.png)
![7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11869896.png)

